molecular formula C17H17N5O3S B11190066 5-(4-Methylbenzenesulfonamido)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-(4-Methylbenzenesulfonamido)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11190066
M. Wt: 371.4 g/mol
InChI Key: TUUDTXKDUJEZJJ-UHFFFAOYSA-N
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Description

5-(4-Methylbenzenesulfonamido)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with sulfonamide and carboxamide groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 5-(4-Methylbenzenesulfonamido)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the triazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Carboxamide Group: The final step involves the reaction of the sulfonamide-triazole intermediate with 4-methylphenyl isocyanate to form the desired carboxamide compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

5-(4-Methylbenzenesulfonamido)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the triazole ring or the sulfonamide group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper, palladium), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

    Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.

    Medicine: The compound’s potential therapeutic properties have been explored, including its use as an anti-inflammatory, antimicrobial, or anticancer agent. Preclinical studies have shown promising results in various disease models.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Methylbenzenesulfonamido)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

5-(4-Methylbenzenesulfonamido)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    4-Amino-2-(5-mercapto-1,3,4-oxadiazol-2-yl)methyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound features a similar triazole ring but with different substituents, leading to distinct chemical properties and reactivity.

    Methyl 3-(4-methylphenylsulfonamido)benzoate:

    2-Bromo-1-(4-methylphenyl)ethanone:

Properties

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

N-(4-methylphenyl)-5-[(4-methylphenyl)sulfonylamino]-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H17N5O3S/c1-11-3-7-13(8-4-11)18-17(23)15-16(20-22-19-15)21-26(24,25)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,18,23)(H2,19,20,21,22)

InChI Key

TUUDTXKDUJEZJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NNN=C2NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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